molecular formula C10H12O3 B2560067 3-Hydroxy-3-phenylbutanoic acid CAS No. 3759-31-7

3-Hydroxy-3-phenylbutanoic acid

Cat. No.: B2560067
CAS No.: 3759-31-7
M. Wt: 180.203
InChI Key: ZCLPSJAOEAKMPO-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylbutanoic acid: is an organic compound with the molecular formula C10H12O3 It is a hydroxy acid that features both a hydroxyl group and a carboxyl group attached to a phenyl-substituted butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-phenylbutanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with acetone, followed by a subsequent oxidation step to introduce the hydroxyl group. The reaction typically requires a base such as sodium hydroxide to facilitate the condensation, and an oxidizing agent like potassium permanganate for the oxidation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of catalytic processes to enhance yield and purity. For example, catalytic hydrogenation of benzylideneacetone followed by oxidation can be employed to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 3-oxo-3-phenylbutanoic acid.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-hydroxy-3-phenylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: 3-Oxo-3-phenylbutanoic acid.

    Reduction: 3-Hydroxy-3-phenylbutanol.

    Substitution: 3-Halo-3-phenylbutanoic acid derivatives.

Scientific Research Applications

3-Hydroxy-3-phenylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antioxidant properties, is ongoing.

    Industry: It serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-phenylbutanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    3-Hydroxy-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.

    3-Hydroxy-3-phenylpentanoic acid: Similar structure but with a longer carbon chain.

    3-Hydroxy-3-(4-chlorophenyl)butanoic acid: Similar structure but with a chlorine substituent on the phenyl ring.

Uniqueness: 3-Hydroxy-3-phenylbutanoic acid is unique due to its specific carbon chain length and the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-hydroxy-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLPSJAOEAKMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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